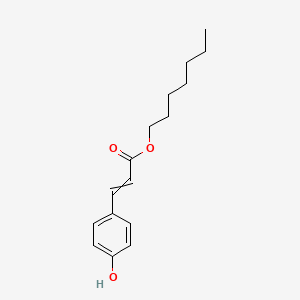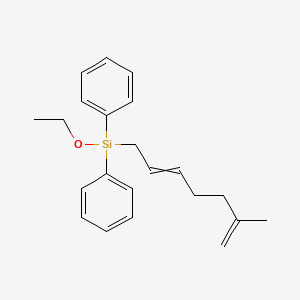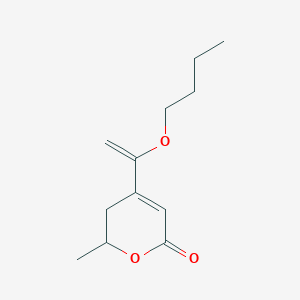
methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound. It features a cyclopropane ring, a tetrahydroisoindole moiety, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the tetrahydroisoindole moiety: This step may involve the condensation of an appropriate amine with a dicarboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the tetrahydroisoindole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydroisoindole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in stereochemistry and reaction mechanisms.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be explored for similar applications.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical reactivity.
Isoindole derivatives: Compounds with the isoindole moiety may have similar biological activities.
Carboxylate esters: These compounds share the ester functional group and may undergo similar chemical reactions.
Uniqueness
The uniqueness of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate lies in its combination of these structural features, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H25NO4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)10-14-18(3,4)19(14,17(23)24-5)20-15(21)12-8-6-7-9-13(12)16(20)22/h10,14H,6-9H2,1-5H3/t14-,19-/m0/s1 |
Clave InChI |
GBQCLWHHWGQOTM-LIRRHRJNSA-N |
SMILES isomérico |
CC(=C[C@@H]1[C@@](C1(C)C)(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)C |
SMILES canónico |
CC(=CC1C(C1(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(2-hydroxyhexadecanoyl)amino]butanoate](/img/structure/B12590862.png)









![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)


